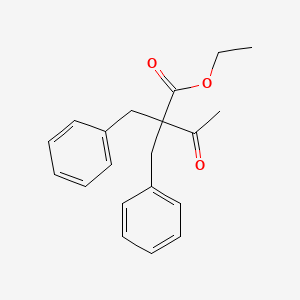

Ethyl 2,2-dibenzyl-3-oxobutanoate

Description

Significance of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are a class of organic compounds that are exceptionally valuable to synthetic chemists. researchgate.netrsc.org Their utility stems from the presence of multiple reactive sites within their molecular structure, specifically both electrophilic and nucleophilic centers. researchgate.netresearchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations, making them key building blocks in the synthesis of complex molecules. researchgate.netrsc.org

These compounds are central to the construction of many important substances, including pharmaceuticals and other biologically active molecules. researchgate.net The ability to selectively modify different parts of the β-keto ester molecule provides chemists with a powerful tool for creating intricate molecular architectures. rsc.org

Strategic Importance of α,α-Disubstituted β-Keto Esters in Complex Molecule Construction

Within the broader family of β-keto esters, α,α-disubstituted β-keto esters hold particular strategic importance. The "α" position is the carbon atom situated between the two carbonyl groups of the keto and ester functions. When this position is bonded to two substituent groups, as in our representative molecule ethyl 2,2-dibenzyl-3-oxobutanoate, the resulting molecule can serve as a precursor to a quaternary carbon center—a carbon atom bonded to four other carbon atoms.

The creation of quaternary carbon centers is a significant challenge in organic synthesis. The presence of such a center adds a high degree of three-dimensionality and structural complexity to a molecule, which is often a key feature of biologically active natural products and pharmaceutical drugs. The use of α,α-disubstituted β-keto esters provides a reliable method for introducing this important structural motif.

Historical Context and Evolution of Synthetic Methodologies for β-Keto Esters

The synthesis of β-keto esters has a long history in organic chemistry, with the Claisen condensation being one of the earliest and most fundamental methods. This reaction, typically involving the reaction of an ester with a ketone in the presence of a strong base, has been a cornerstone of β-keto ester synthesis for over a century. researchgate.net Another classic approach is the reaction of diketene (B1670635) with alcohols. researchgate.net

Over the years, synthetic methodologies have evolved significantly to provide milder, more efficient, and more selective ways to prepare these valuable compounds. Modern methods often employ transition metal catalysts, such as palladium, to achieve transformations that are not possible with traditional approaches. nih.gov For instance, palladium-catalyzed reactions of allylic β-keto carboxylates offer new pathways to a variety of useful products. nih.gov

More recent developments have focused on improving the efficiency and generality of β-keto ester synthesis. For example, methods have been developed for the direct synthesis of β-keto esters from ketones and ethyl chloroformate, offering a rapid and broadly applicable route. nih.gov Additionally, titanium-mediated crossed Claisen condensations have enabled the synthesis of thermodynamically less favorable α,α-dialkylated β-keto esters. organic-chemistry.org The ongoing development of new catalytic systems continues to expand the synthetic chemist's toolbox for accessing this important class of molecules. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C20H22O3 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

ethyl 2,2-dibenzyl-3-oxobutanoate |

InChI |

InChI=1S/C20H22O3/c1-3-23-19(22)20(16(2)21,14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,3,14-15H2,1-2H3 |

InChI Key |

GAEGCFQREIOAKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of Ethyl 2,2 Dibenzyl 3 Oxobutanoate

Functional Group Transformations of the β-Keto Ester Moiety

The reactivity of Ethyl 2,2-dibenzyl-3-oxobutanoate is largely dictated by the β-keto ester moiety, which contains two electrophilic carbonyl centers and is a precursor to nucleophilic enolates.

Oxidation Reactions at Specific Sites

While the core structure is relatively stable, specific sites within this compound can undergo oxidation under certain conditions.

Baeyer-Villiger Oxidation: The ketone at the C3 position can theoretically undergo a Baeyer-Villiger oxidation using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgrsc.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, which would convert the ketone into an ester. wikipedia.orgyoutube.com The regioselectivity of this reaction depends on the migratory aptitude of the adjacent groups. In this case, the potential migrating groups are the methyl group and the quaternary C2 carbon bearing the two benzyl (B1604629) groups. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org

Benzylic C-H Oxidation: The methylene (B1212753) (CH₂) groups of the benzyl substituents are susceptible to oxidation. The enhanced reactivity of these benzylic positions is due to the lower bond dissociation energy of benzylic C-H bonds, a consequence of the adjacent aromatic ring stabilizing the resulting radical. wikipedia.org Various catalytic systems, often employing transition metals like copper or iron with an oxidant such as tert-butyl hydroperoxide (TBHP) or molecular oxygen, can facilitate the oxidation of benzylic C-H bonds to form ketones. mdpi.comacs.orgresearchgate.net Stronger oxidizing agents like potassium permanganate (B83412) can oxidize benzylic alkyl groups all the way to carboxylic acids. wikipedia.org

Reduction Chemistry of Carbonyl and Ester Groups

The ketone and ester functional groups in this compound can be selectively or fully reduced using various hydride reagents.

Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com In the case of this compound, treatment with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would reduce the C3 ketone to a secondary alcohol, yielding Ethyl 2,2-dibenzyl-3-hydroxybutanoate, while leaving the ester group intact. masterorganicchemistry.comthieme-connect.com

Complete Reduction: Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. libretexts.orgharvard.edu It will readily reduce both the ketone and the ester functionalities. khanacademy.orgmasterorganicchemistry.com The reaction of this compound with an excess of LiAlH₄, followed by an aqueous workup, would result in the formation of 2,2-dibenzylbutane-1,3-diol. researchgate.net

The following table summarizes the expected outcomes of reduction reactions:

| Reagent | Functional Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone only | Ethyl 2,2-dibenzyl-3-hydroxybutanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 2,2-dibenzylbutane-1,3-diol |

Nucleophilic Acyl Substitution Reactions at the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile. This class of reactions allows for the modification of the ester functionality. benthamdirect.com

Saponification (Base-Catalyzed Hydrolysis): Treatment with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), followed by an acidic workup, will hydrolyze the ethyl ester to a carboxylic acid. masterorganicchemistry.com The initial reaction results in the formation of a carboxylate salt, which is irreversible under basic conditions. masterorganicchemistry.com Protonation in the workup step yields 2,2-dibenzyl-3-oxobutanoic acid.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with a different alkyl group from another alcohol, typically under acidic or basic catalysis. rsc.orgucc.iersc.org For instance, reacting this compound with methanol in the presence of an acid catalyst would produce Mthis compound. A wide variety of catalysts, including boronic acids and enzymes, have been developed for the transesterification of β-keto esters. bohrium.comresearchgate.net

The table below illustrates potential nucleophilic acyl substitution reactions:

| Nucleophile/Conditions | Reaction Type | Product |

| 1. NaOH, H₂O2. H₃O⁺ | Saponification | 2,2-dibenzyl-3-oxobutanoic acid |

| CH₃OH, H⁺ catalyst | Transesterification | Mthis compound |

| NH₃ | Aminolysis | 2,2-dibenzyl-3-oxobutanamide |

C-H Functionalization Strategies

C-H functionalization offers a direct route to modify the carbon skeleton of the molecule.

α-Position Functionalization via Carbanion Chemistry

The term α-position in the butanoate backbone refers to the C2 carbon. In this compound, this position is a quaternary carbon, meaning it has no attached hydrogen atoms. Consequently, it is not possible to form a carbanion at this site through deprotonation.

However, the protons on the methyl group at the C4 position (the acetyl group) are α- to the ketone carbonyl, making them acidic. Deprotonation at this site with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate. jove.comjove.com This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. jove.comlibretexts.org This process, known as the acetoacetic ester synthesis, allows for the extension of the carbon chain. ntu.edu.sg For example, reacting the enolate with iodomethane (B122720) would yield Ethyl 2,2-dibenzyl-3-oxopentanoate.

Remote Functionalization (e.g., β-Position of the Butanoate Backbone)

The β-position (C3) of the butanoate backbone is the ketone's carbonyl carbon and thus lacks a C-H bond for direct functionalization. Therefore, "remote functionalization" in this context refers to the modification of C-H bonds that are not adjacent to the primary activating groups. The most viable sites for such reactions are the benzylic C-H bonds of the two benzyl groups.

The functionalization of these sp³ C-H bonds is an active area of research, often relying on transition metal catalysis. nih.gov Metallaphotoredox catalysis, for example, has enabled a variety of transformations at benzylic positions, including arylation, acylation, and alkylation. rsc.org These methods typically involve the generation of a benzylic radical via hydrogen atom abstraction, which is then intercepted by a catalyst to form a new carbon-carbon or carbon-heteroatom bond. rsc.orgnih.gov Such strategies could theoretically be applied to this compound to introduce new substituents onto the benzyl groups, further increasing the molecular complexity.

Transition-Metal-Catalyzed C-H Activation in Benzylic Systems

The structure of this compound features benzylic C-H bonds which are potential sites for functionalization through transition-metal-catalyzed C-H activation. This modern synthetic strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering an efficient alternative to traditional pre-functionalization methods. researchgate.netrsc.org The ketone functional group within the molecule can act as a directing group, guiding the metal catalyst to specific C-H bonds to ensure site-selectivity. nih.gov

While direct C-H activation on this compound is not extensively documented, the reactivity of analogous systems provides significant insight. Research has shown that transition metals can catalyze the functionalization of C(sp³)–H bonds, including those in benzylic positions. nih.govyoutube.com For instance, palladium-catalyzed reactions have been developed for the β–C–H functionalization of ketones and esters. nih.gov These reactions often employ specialized ligands to enable the C-H cleavage step. nih.gov

Strategies for benzylic C-H functionalization often involve a hydrogen atom transfer (HAT) mechanism, frequently coupled with photoredox catalysis. acs.org In such systems, a catalyst abstracts a hydrogen atom from the benzylic position to form a carbon-centered radical, which can then engage in further reactions. researchgate.net Given the presence of two benzyl groups, this compound offers multiple sites for such transformations, potentially leading to the introduction of new substituents on the aromatic rings or the methylene bridges. The development of catalysts that can selectively functionalize these positions is a key area of modern organic synthesis. rsc.org

Cyclization and Annulation Reactions with Related β-Keto Esters

β-Keto esters are highly valuable precursors for the synthesis of cyclic and heterocyclic compounds due to their dual functionality. The presence of both a ketone and an ester group allows for reactions with a wide variety of dinucleophiles to construct diverse ring systems.

Application in Heterocycle Synthesis (e.g., Pyrazoles, Quinolines)

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazoles and pyrazolones, known as the Knorr pyrazole (B372694) synthesis. nih.govhilarispublisher.com This reaction proceeds via condensation and subsequent cyclization. researchgate.net For this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield the corresponding pyrazolone (B3327878) derivative. researchgate.net This transformation is a robust method for creating five-membered heterocyclic rings containing two adjacent nitrogen atoms. hilarispublisher.com Multicomponent reactions involving β-keto esters, hydrazines, aldehydes, and malononitrile (B47326) have also been developed to produce more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov

Table 1: Synthesis of Pyrazole Derivatives from β-Keto Esters

| Reactants | Catalyst/Conditions | Product Type | Citations |

|---|---|---|---|

| β-Keto ester, Hydrazine | Acid or Base catalyst | Pyrazolone | nih.govresearchgate.net |

| Ethyl acetoacetate (B1235776), Phenylhydrazine (B124118) | N/A | 1-phenyl-3-methyl-5-pyrazolone | hilarispublisher.com |

| Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | l-tyrosine, Microwave | Pyrano[2,3-c]pyrazole | nih.gov |

In a similar fashion, β-keto esters are key starting materials for the Knorr quinoline (B57606) synthesis, which produces 2-hydroxyquinolines from the reaction of a β-keto ester with an arylamine under acidic conditions. drugfuture.comsynarchive.comwikipedia.org The reaction first forms an intermediate β-ketoanilide, which then undergoes acid-catalyzed cyclization and dehydration. drugfuture.comchempedia.info Significantly, this synthesis is also applicable to β-keto esters like this compound that lack protons on the C2 carbon. chempedia.info This allows for the synthesis of quinolines with substitution at the 3-position.

Table 2: Knorr Quinoline Synthesis using β-Keto Esters

| Reactants | Catalyst/Conditions | Product Type | Citations |

|---|---|---|---|

| β-Keto ester, Arylamine | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxyquinoline | drugfuture.comwikipedia.org |

| Benzoylacetanilide | Excess Polyphosphoric Acid (PPA) | 2-Hydroxyquinoline | wikipedia.org |

| Benzoylacetanilide | Small amount of Polyphosphoric Acid (PPA) | 4-Hydroxyquinoline (B1666331) | wikipedia.org |

Investigation of Unintended Cyclization Pathways

During the synthesis of cyclic compounds, alternative or unintended reaction pathways can sometimes compete with the desired transformation. In the Knorr quinoline synthesis, for example, the reaction conditions can influence the final product. A study found that while reacting benzoylacetanilide in the presence of a large excess of polyphosphoric acid (PPA) yields the expected 2-hydroxyquinoline, using a smaller amount of PPA can lead to the formation of a 4-hydroxyquinoline as a competing product. wikipedia.org This alternative pathway involves fragmentation and recombination of the reactants. wikipedia.org

In other cases, reactions intended to produce an acyclic product can lead to unexpected cyclizations. For example, the Michael addition of dimethyl malonate to methyl vinyl ketone was found to yield a cyclized product, methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate, via a subsequent intramolecular Claisen condensation. nih.gov Such pathways highlight the rich and sometimes complex reactivity of dicarbonyl compounds and the importance of reaction control to favor the desired outcome.

Derivatization for Synthetic Utility

This compound can be chemically modified at its functional groups to generate other useful synthetic intermediates. A common transformation for β-keto esters is hydrolysis of the ester group followed by decarboxylation. This sequence effectively removes the ester functionality and results in the formation of a ketone. youtube.com Applying this to this compound would produce 1,3-diphenylpropan-2-one, a valuable ketone in its own right.

Furthermore, the dicarbonyl nature of the molecule allows for its use in the synthesis of other heterocyclic systems beyond pyrazoles and quinolines. For example, β-keto esters and related compounds are known precursors for the synthesis of substituted furans. organic-chemistry.orgnii.ac.jp Various methods exist, including domino reactions with vinyl dichlorides or cyclization reactions involving α-diazo-β-ketoesters. organic-chemistry.orgthieme-connect.com These transformations demonstrate how the core structure of this compound can be leveraged as a scaffold to build a variety of complex molecules.

Mechanistic Investigations of Reactions Involving Ethyl 2,2 Dibenzyl 3 Oxobutanoate

Elucidation of Enolate Generation and Reactivity Mechanisms

The generation of an enolate from ethyl 2,2-dibenzyl-3-oxobutanoate is a critical first step in many of its synthetic applications. Due to the presence of two electron-withdrawing groups (the ester and ketone carbonyls), the α-protons of the parent compound, ethyl 3-oxobutanoate, are relatively acidic, facilitating enolate formation. However, in the case of this compound, there are no α-protons, meaning it cannot be directly deprotonated to form an enolate. Its synthesis, therefore, relies on the prior formation of an enolate from a precursor like ethyl 3-oxobutanoate, followed by a double alkylation.

The generation of the initial enolate from ethyl 3-oxobutanoate can be achieved using a variety of bases. The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of subsequent reactions. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF) ensures the rapid and complete formation of the kinetic enolate. bham.ac.uk Conversely, using a weaker base, such as an alkoxide, can lead to an equilibrium between the ketone and the enolate, potentially favoring the thermodynamically more stable enolate. bham.ac.uk

Once formed, the enolate of ethyl 3-oxobutanoate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The outcome of the reaction is often dictated by the nature of the electrophile. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles, such as most carbon electrophiles, preferentially react at the softer carbon atom. bham.ac.uk This principle is fundamental to the alkylation reactions that lead to the formation of compounds like this compound.

Mechanistic Pathways of SN2 Alkylation at Sterically Hindered Centers

The synthesis of this compound involves the sequential alkylation of ethyl 3-oxobutanoate, a process that proceeds via the SN2 (bimolecular nucleophilic substitution) mechanism. tcd.ielibretexts.org The first step is the deprotonation of ethyl 3-oxobutanoate with a suitable base, such as sodium ethoxide in ethanol (B145695), to generate a resonance-stabilized enolate anion. tcd.ie This enolate then acts as a nucleophile, attacking an alkyl halide, such as benzyl (B1604629) chloride, in an SN2 reaction to form ethyl 2-benzyl-3-oxobutanoate. tcd.ie

To obtain the target compound, a second alkylation is necessary. This involves the deprotonation of ethyl 2-benzyl-3-oxobutanoate to form a new enolate, which is then reacted with another molecule of benzyl chloride. This second SN2 reaction occurs at a now sterically hindered α-carbon.

The efficiency of SN2 reactions is highly sensitive to steric hindrance. The bulky benzyl groups already present on the α-carbon in the intermediate, ethyl 2-benzyl-3-oxobutanoate, and the incoming benzyl group of the electrophile create a sterically crowded environment around the reaction center. This steric clash can significantly hinder the backside attack required for the SN2 mechanism, potentially slowing down the reaction rate and leading to lower yields or the formation of elimination byproducts. youtube.com The choice of a strong, non-nucleophilic base is crucial to favor the desired substitution over elimination. youtube.com Despite the steric challenges, the acetoacetic ester synthesis provides a viable route to such α,α-disubstituted β-keto esters. libretexts.org

Catalytic Reaction Mechanisms (e.g., Organocatalysis, Metal Catalysis)

While the traditional synthesis of this compound relies on stoichiometric base-mediated alkylation, catalytic methods offer more efficient and selective alternatives for related transformations. Organocatalysis and metal catalysis are two prominent strategies employed for reactions involving β-keto esters.

For instance, the Knoevenagel condensation, a reaction that can produce derivatives of β-keto esters, can be catalyzed by amines like piperidine. nih.gov In this type of reaction, the organocatalyst activates the substrate by forming an enamine or iminium ion intermediate, facilitating the carbon-carbon bond formation.

Metal catalysts are also widely used in reactions involving enolates. For example, transition metal complexes can be employed to catalyze allylic alkylations of β-keto enolates, often with high levels of stereocontrol. The mechanism typically involves the formation of a metal-π-allyl complex, which is then attacked by the enolate nucleophile. The stereochemical outcome of these reactions can often be tuned by the choice of the metal and the chiral ligands employed.

Reaction Stereochemistry and Selectivity Studies

The stereochemistry of reactions involving β-keto esters is a critical aspect, particularly when chiral centers are being formed. In the synthesis of this compound from an achiral precursor, the final product is achiral as the two benzyl groups are identical. However, if two different alkyl groups were to be introduced, the α-carbon would become a stereocenter, and controlling the stereoselectivity of the second alkylation would be paramount.

The stereochemical outcome of alkylating enolates can be influenced by several factors, including the geometry of the enolate (E or Z), the nature of the solvent, the counterion, and the presence of chiral auxiliaries or catalysts. For esters, the formation of the trans (E)-enolate is generally favored. bham.ac.uk

In related reactions, such as the Knoevenagel condensation of β-keto esters with aldehydes, the stereochemistry of the resulting C=C double bond is of interest. Studies on similar compounds, like (Z)-ethyl 2-benzylidene-3-oxobutanoate and (Z)-ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, have shown a preference for the Z-conformation. nih.govresearchgate.net The control of stereoselectivity, whether it be diastereoselectivity or enantioselectivity, is a major focus in modern organic synthesis, and reactions involving substrates like this compound provide a valuable platform for such investigations. youtube.com

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Diverse Molecular Architectures

The primary application of ethyl 2,2-dibenzyl-3-oxobutanoate is as a sophisticated building block for constructing complex organic molecules. Its synthesis is illustrative of fundamental carbon-carbon bond-forming reactions. The molecule is typically prepared through the sequential alkylation of a simpler β-keto ester, ethyl acetoacetate (B1235776).

The process begins with the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a nucleophile in an SN2 reaction with benzyl (B1604629) chloride or benzyl bromide to introduce the first benzyl group, forming ethyl 2-benzyl-3-oxobutanoate. tcd.ieproquest.com A second deprotonation and subsequent alkylation with another molecule of benzyl halide installs the second benzyl group at the same α-carbon, yielding the target compound, this compound. tcd.ie

This sequential alkylation strategy highlights the utility of the acetoacetate core in a synthetic sequence, as shown in the table below.

Table 1: Synthetic Pathway to this compound

| Step | Reactants | Key Transformation | Product |

| 1 | Ethyl acetoacetate, Sodium ethoxide, Benzyl chloride | First Alkylation (Mono-benzylation) | Ethyl 2-benzyl-3-oxobutanoate |

| 2 | Ethyl 2-benzyl-3-oxobutanoate, Sodium ethoxide, Benzyl chloride | Second Alkylation (Di-benzylation) | This compound |

The presence of the two benzyl groups creates significant steric hindrance around the central quaternary carbon. Furthermore, the dual functionality of the β-keto ester allows for a variety of subsequent chemical modifications. The ketone can be targeted by nucleophiles or reducing agents, and the ester can be hydrolyzed, transesterified, or reduced, making this compound a valuable intermediate for accessing diverse molecular architectures.

Role in the Synthesis of Complex Heterocyclic Systems and Scaffolds

β-Keto esters are foundational starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.net The 1,3-dicarbonyl moiety within these molecules is perfectly suited for condensation reactions with dinucleophilic species to form rings. While specific literature detailing the use of this compound in heterocycle synthesis is sparse, the well-established reactivity of analogous compounds provides a clear blueprint for its potential applications.

For instance, related compounds like ethyl 2-benzylidene-3-oxobutanoate are known to react with phenylhydrazine (B124118) to produce highly functionalized pyrazoles. researchgate.net Similarly, other derivatives of ethyl acetoacetate are used to synthesize pyrazolones, which are important pharmacophores. researchgate.net

Based on this established chemistry, this compound is a prime candidate for creating highly substituted heterocyclic systems. The reaction with hydrazine (B178648) or its derivatives would be expected to yield pyrazoles or pyrazolones bearing a gem-dibenzyl substitution pattern, a structural motif of interest in medicinal chemistry due to its three-dimensional nature.

Table 2: Potential Heterocyclic Synthesis from this compound

| Reagent | Expected Heterocyclic Product | Key Features |

| Hydrazine (H₂NNH₂) | 3,3-Dibenzyl-5-methyl-1H-pyrazol-4(5H)-one | A pyrazolone (B3327878) ring with a sterically demanding gem-dibenzyl group. |

| Phenylhydrazine | 3,3-Dibenzyl-5-methyl-1-phenyl-1H-pyrazol-4(5H)-one | An N-phenyl pyrazolone derivative with the same gem-dibenzyl substitution. |

| Urea | 5,5-Dibenzyl-6-methyl-dihydropyrimidine-2,4-dione | A dihydropyrimidine (B8664642) scaffold, the core of many biologically active molecules. |

The resulting heterocyclic scaffolds would be densely functionalized and sterically congested, providing access to chemical spaces not easily reached by other synthetic routes.

Intermediate in the Preparation of Specialty Chemicals and Materials

Functionalized β-keto esters are recognized as pivotal intermediates in the production of specialty chemicals, including polymers and other advanced materials. The reactivity of the ester and ketone groups allows for the incorporation of the dibenzyl-substituted butanoate fragment into larger molecular structures.

For example, the ester functionality can be converted to an alcohol via reduction, which can then be used in polymerization reactions to form polyesters or polyurethanes. The presence of the bulky dibenzyl groups would impart unique physical properties to such polymers, potentially enhancing thermal stability or altering solubility characteristics. While direct industrial applications of this compound are not widely documented, its potential as a monomer or modifying agent for specialty polymers remains a plausible area of application based on the fundamental reactivity of its functional groups.

Contribution to Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool in modern synthetic chemistry. β-Dicarbonyl compounds, including ethyl acetoacetate and its derivatives, are frequently employed as key components in well-known MCRs such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.

A three-component condensation involving ethyl acetoacetate, formaldehyde, and various thiols has been reported to produce complex sulfide-containing butanoates, demonstrating the utility of the acetoacetate scaffold in MCRs. researchgate.net Another study describes a one-pot reductive coupling/alkylation reaction using aldehydes, ethyl cyanoacetate (B8463686) (a close analogue of ethyl acetoacetate), and alkyl halides. researchgate.net

Given this precedent, this compound could potentially be utilized in MCRs to generate highly complex molecules in a single step. Its pre-functionalized nature, with the dibenzyl groups already installed, would allow for the rapid assembly of intricate scaffolds that would otherwise require lengthy, linear synthetic sequences. This makes it an attractive, albeit specialized, substrate for developing novel MCRs aimed at producing libraries of complex compounds for screening purposes.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon and hydrogen framework of ethyl 2,2-dibenzyl-3-oxobutanoate.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton-containing group.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | 1.0 - 1.3 | Triplet | 3H |

| Acetyl (-CH₃) | 2.1 - 2.4 | Singlet | 3H |

| Benzyl (B1604629) (-CH₂) | 3.0 - 3.5 | Singlet | 4H |

| Ethyl (-OCH₂) | 4.0 - 4.3 | Quartet | 2H |

| Phenyl (-C₆H₅) | 7.0 - 7.4 | Multiplet | 10H |

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., whether they are part of a carbonyl group, an aromatic ring, or an alkyl chain).

The ¹³C NMR spectrum of this compound is available through SpectraBase. nih.gov While the specific chemical shifts are not detailed in the provided text, a typical ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the benzyl methylene (B1212753) carbons, the quaternary carbon, and the aromatic carbons of the two phenyl rings. docbrown.infodocbrown.info The chemical shifts of the aromatic carbons can also provide information about the substitution pattern on the benzene (B151609) ring. docbrown.info

Table 2: Representative ¹³C NMR Data for Similar Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~14 |

| Acetyl (CH₃) | ~25-30 |

| Benzyl (CH₂) | ~40-45 |

| Ethyl (OCH₂) | ~60-62 |

| Quaternary Carbon | ~65-75 |

| Aromatic (C-H) | ~125-130 |

| Aromatic (ipso-C) | ~135-140 |

| Ester Carbonyl (C=O) | ~170-175 |

| Ketone Carbonyl (C=O) | ~200-210 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of a compound by its retention time and mass spectrum. nih.gov

For this compound, a GC-MS analysis would provide a chromatogram, ideally showing a single major peak, indicating a high degree of purity. The mass spectrum associated with this peak would display the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.orgmiamioh.edudocbrown.info For this compound, characteristic fragments would likely arise from the cleavage of the benzyl groups and the ethyl ester moiety.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 310 | [C₂₀H₂₂O₃]⁺ (Molecular Ion) |

| 267 | [M - OCH₂CH₃]⁺ |

| 219 | [M - CH₂C₆H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. This technique provides unambiguous proof of the molecule's absolute and relative stereochemistry.

While specific X-ray crystallographic data for this compound was not found in the search results, the analysis of related β-keto ester derivatives provides insight into the likely structural features. nih.govresearchgate.net For instance, studies on similar compounds reveal details about their conformation and intermolecular interactions. nih.govresearchgate.net

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for comprehending the physical properties of the solid material.

In the absence of a specific crystal structure for this compound, we can infer potential interactions from related structures. For example, in the crystal structure of (Z)-ethyl 2-benzylidene-3-oxobutanoate, weak intermolecular C-H···O hydrogen bonds are observed, where the phenyl C-H groups act as donors and the carbonyl oxygen of the ester group acts as an acceptor. nih.gov Similarly, the crystal packing of this compound would likely be influenced by weak C-H···O interactions involving the carbonyl oxygens and various C-H bonds, as well as potential π-π stacking interactions between the phenyl rings of adjacent molecules.

Table 4: Common Intermolecular Interactions in Organic Crystals

| Interaction Type | Description |

| C-H···O Hydrogen Bonds | Weak electrostatic interactions between a carbon-bound hydrogen atom and an oxygen atom. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic techniques are indispensable tools in synthetic organic chemistry for isolating, purifying, and analyzing reaction products. For this compound, these methods are crucial for monitoring its synthesis and ensuring the final product's purity.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method to monitor the progress of the synthesis of substituted β-keto esters like this compound. psu.edu It allows chemists to qualitatively track the consumption of starting materials (e.g., a mono-alkylated β-keto ester) and the formation of the desired dialkylated product. psu.edursc.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots indicate the reaction's progression. rsc.org

The separation on a TLC plate depends on the differential partitioning of compounds between the stationary phase (typically polar silica (B1680970) gel) and the mobile phase (a less polar solvent mixture). psu.edu For β-keto esters, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). tcd.iefigshare.com The relative polarity of the compounds determines their retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, the less polar compound will travel further up the plate, resulting in a higher Rf value.

Once the reaction is deemed complete by TLC, the technique is also used to assess the purity of the isolated product. psu.eduamazonaws.com A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. rsc.org Since many organic compounds, including this compound, are colorless, visualization of the spots on the TLC plate is achieved using methods such as exposure to ultraviolet (UV) light or chemical staining agents like iodine crystals or potassium permanganate (B83412) (KMnO₄) stain. rsc.orgrsc.org

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ | rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (9:1) | tcd.ie |

| Visualization | UV light, Potassium Permanganate (KMnO₄) stain, Iodine | rsc.orgrsc.org |

| Application | Monitoring the conversion of a starting β-keto ester to its alkylated product. The product is typically less polar and has a higher Rf value than the starting material. | rsc.orgtcd.ie |

Following the synthesis of this compound, column chromatography is the standard method for isolating and purifying the compound from unreacted starting materials, by-products, and other impurities. rsc.orgnih.gov This technique operates on the same principles as TLC but on a preparative scale. itwreagents.com

The crude reaction mixture is concentrated and loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. rsc.orgorgsyn.org A solvent system (mobile phase or eluent), often similar to the one optimized by TLC (e.g., a hexane-ethyl acetate mixture), is then passed through the column. nih.govorgsyn.org

Components of the mixture travel down the column at different rates based on their affinity for the stationary phase. Compounds with weaker interactions (typically less polar) elute from the column faster, while more polar compounds are retained longer. By collecting the eluent in a series of separate tubes, known as fractions, the desired compound can be isolated from impurities. orgsyn.org The purity of the collected fractions is typically checked by TLC before combining the fractions containing the pure product. orgsyn.org The solvent is then removed from the combined pure fractions, usually with a rotary evaporator, to yield the purified this compound as an oil. rsc.orgtcd.ie

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel (e.g., 230-400 mesh) | rsc.orgorgsyn.org |

| Mobile Phase (Eluent) | Gradient or isocratic elution with Hexane/Ethyl Acetate mixtures (e.g., starting with 4% EtOAc and increasing polarity) | rsc.orgnih.gov |

| Loading Technique | Crude material dissolved in a minimal amount of eluent or a non-polar solvent and loaded onto the column. | orgsyn.org |

| Outcome | Isolation of the pure β-keto ester from starting materials and by-products. For example, ethyl 2-benzyl-3-oxobutanoate was purified by flash column chromatography to afford the product with a 76% yield. | rsc.org |

While TLC and column chromatography are excellent for purification, quantitative analysis by methods like liquid chromatography-mass spectrometry (LC-MS) can sometimes be challenging for certain molecules due to poor ionization efficiency. nih.gov For β-keto esters such as this compound, derivatization can be employed to enhance detection sensitivity. nih.govresearchgate.net

This strategy involves chemically modifying the analyte by reacting a specific functional group—in this case, the ketone—with a derivatizing agent. nih.gov The goal is to attach a tag that improves the molecule's chromatographic properties or, more commonly, its ability to be ionized and detected by a mass spectrometer. researchgate.net

A prominent example is the use of Girard reagents (such as Girard's reagent P) to derivatize keto-functionalized compounds. nih.gov These reagents react with the ketone to form a hydrazone derivative. The key feature of the Girard reagent is that it contains a quaternary ammonium (B1175870) group, which carries a permanent positive charge. This pre-existing charge significantly enhances the ionization efficiency of the molecule in the mass spectrometer's ion source (e.g., electrospray ionization or ESI), leading to much greater sensitivity and lower detection limits. nih.govresearchgate.net This approach allows for the accurate quantitation of even very small amounts of the keto-ester. nih.gov

| Derivatizing Agent | Target Functional Group | Purpose | Mechanism of Enhancement | Reference |

|---|---|---|---|---|

| Girard's Reagent P | Ketone | Enhance ionization and detection sensitivity in LC-MS. | Forms a hydrazone derivative containing a permanently charged quaternary ammonium group, improving ESI-MS response. | nih.gov |

| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxylic Acids (after hydrolysis of ester) | Improve chromatographic retention and separation of isomers. | Efficiently labels the molecule, improving retention on a C18 reversed-phase column. | researchgate.net |

Theoretical and Computational Studies of Ethyl 2,2 Dibenzyl 3 Oxobutanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis of Ethyl 2,2-dibenzyl-3-oxobutanoate would be the initial step in a computational investigation. This process involves using molecular mechanics or quantum mechanics methods to determine the three-dimensional arrangements of the atoms and to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds).

For a molecule with the structural complexity of this compound, which features multiple rotatable bonds in its ethyl ester and two benzyl (B1604629) substituents, a systematic conformational search would be necessary. This would likely reveal a complex potential energy surface with several local energy minima. The identification of the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule at low temperatures.

Hypothetical Data for Conformational Analysis:

A hypothetical study might identify several stable conformers, differing in the orientation of the ethyl and benzyl groups. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

| Conformer | Dihedral Angle 1 (°C) (C-C-C-O) | Dihedral Angle 2 (°C) (Cα-Cβ-Ph) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 60 (gauche) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 1.25 |

| C | -60 (gauche) | 60 (gauche) | 2.10 |

Note: This table is purely illustrative and not based on actual experimental or computational data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide detailed information about the electronic structure of this compound. researchgate.netresearchgate.net These calculations can be used to determine a variety of molecular properties that are key to understanding its reactivity.

Key parameters that would be calculated include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbons of the keto and ester groups are expected to be electrophilic centers.

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, the following spectroscopic parameters could be computationally predicted:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This would show characteristic peaks for the C=O stretching vibrations of the ketone and ester groups, as well as vibrations associated with the aromatic rings and alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for assigning the signals in experimental NMR spectra.

Hypothetical Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~200-205 |

| C=O (ester) | ~170-175 |

| Quaternary Cα | ~60-65 |

| CH₂ (benzyl) | ~40-45 |

| Aromatic C (benzyl) | ~125-135 |

| O-CH₂ (ethyl) | ~60-65 |

| CH₃ (ethyl) | ~10-15 |

Note: This table is for illustrative purposes and does not represent actual calculated data.

Reaction Energetics and Transition State Analysis via Computational Methods

Computational chemistry can be employed to study the mechanisms and energetics of reactions involving this compound. For instance, the alkylation of the α-carbon is a common reaction for β-keto esters. aklectures.com

A computational study could investigate:

Deprotonation: The energetics of removing the α-proton to form an enolate could be calculated, providing insight into its acidity.

Alkylation Reaction Pathway: The reaction pathway for the alkylation of the enolate could be mapped out. This would involve locating the transition state structure and calculating the activation energy for the reaction. Comparing the energetics of C-alkylation versus O-alkylation could also be explored.

Decarboxylation: The mechanism and energy barrier for the decarboxylation of the corresponding β-keto acid (formed upon hydrolysis of the ester) could be computationally modeled.

By analyzing the transition state structures and reaction energy profiles, researchers could gain a deeper understanding of the factors controlling the reactivity and selectivity of reactions involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.